Piperate Tartrate

Übersicht

Beschreibung

Piperate Tartrate is a compound that combines piperic acid and tartaric acid Piperic acid is derived from piperine, the alkaloid responsible for the pungency of black pepper, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Piperate Tartrate can be synthesized through the esterification of piperic acid with tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Piperate Tartrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form piperonal and other oxidation products.

Reduction: Reduction of this compound can yield dihydropiperic acid and tetrahydropiperic acid.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as sodium amalgam are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Oxidation: Piperonal and piperonylic acid.

Reduction: Dihydropiperic acid and tetrahydropiperic acid.

Substitution: Various substituted piperate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Piperate tartrate is primarily utilized as a reference compound in analytical chemistry. Its role includes:

- Studying Reaction Mechanisms : Researchers use this compound to investigate the kinetics of chemical reactions, providing insights into the mechanisms involved.

- Oxidation and Reduction Reactions : The compound can undergo various transformations, leading to different products based on the reaction conditions. For instance, oxidation can yield multiple products, while reduction often results in amine derivatives.

Biological Applications

In biological research, this compound has been explored for its effects on cellular processes:

- Cellular Effects : Studies indicate that this compound may influence cellular signaling pathways, potentially affecting cell growth and division.

- Anticancer Properties : There is ongoing research into its potential as an anticancer agent. Preliminary studies suggest it may inhibit kinases involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Medical Applications

The medical applications of this compound are particularly promising:

- Anticancer Research : Case studies have shown that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including breast and cervical cancer cells. For example, derivatives of piperine (a related compound) have demonstrated effectiveness in reducing tumor growth in preclinical models .

- Therapeutic Potential : this compound has been investigated for its potential benefits in treating conditions such as diabetes and inflammatory diseases due to its ability to modulate multiple signaling pathways involved in these conditions .

Industrial Applications

In the industrial sector, this compound is being explored for its utility in developing agricultural chemicals:

- Herbicides Development : The compound's properties make it a candidate for formulating herbicides, contributing to integrated pest management strategies .

- Pesticide Formulations : Its effectiveness in controlling pests has been documented in case studies focusing on integrated pest management practices .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical | Reference compound for reaction studies | Useful for understanding reaction mechanisms and kinetics |

| Biological | Effects on cellular processes | Potential inhibitor of kinases; influences cell growth |

| Medical | Anticancer properties | Significant antiproliferative effects against cancer cells |

| Industrial | Herbicide and pesticide development | Effective in integrated pest management |

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity :

- Integrated Pest Management :

- Biochemical Tool :

Wirkmechanismus

The mechanism of action of Piperate Tartrate involves its interaction with various molecular targets and pathways. This compound can inhibit certain enzymes, such as cytochrome P450 enzymes, which play a role in drug metabolism. It can also modulate signaling pathways involved in inflammation and oxidative stress, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperic Acid: An intermediate in the synthesis of Piperate Tartrate, known for its use in producing fragrances and flavorants.

Piperine: The parent compound of piperic acid, responsible for the pungency of black pepper.

Tartaric Acid: A naturally occurring acid used in various industrial applications, including food and beverage production.

Uniqueness

This compound is unique due to its combined properties of piperic acid and tartaric acid. This combination allows it to exhibit a wide range of biological and chemical activities, making it a versatile compound for various applications.

Biologische Aktivität

Piperate tartrate, a compound derived from piperine and tartaric acid, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits a range of chemical reactions, including oxidation, reduction, and substitution. These reactions contribute to its biological activity:

- Oxidation : this compound can be oxidized to form piperonal and piperonylic acid.

- Reduction : It can yield dihydropiperic acid and tetrahydropiperic acid upon reduction.

- Substitution : The compound can undergo substitution reactions with various reagents, leading to the formation of substituted piperate derivatives.

The mechanism of action involves interaction with molecular targets such as cytochrome P450 enzymes, which are critical in drug metabolism. Additionally, this compound modulates signaling pathways associated with inflammation and oxidative stress, potentially exerting anti-inflammatory and antioxidant effects.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens. Its efficacy in inhibiting bacterial growth has been documented in several studies.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress-related damage in cells.

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts when treated with this compound at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be effective at 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models of arthritis, this compound was administered to assess its anti-inflammatory properties. The treatment resulted in a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to the control group. These findings suggest that this compound may be beneficial in managing inflammatory conditions.

Case Study 3: Anticancer Activity

A recent study focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly inhibit cell proliferation after 48 hours of treatment, with an IC50 value of 30 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .

Eigenschaften

CAS-Nummer |

133-36-8 |

|---|---|

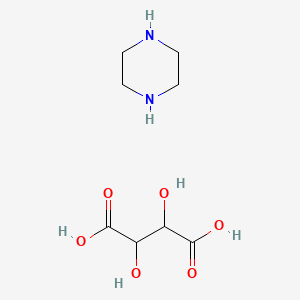

Molekularformel |

C8H16N2O6 |

Molekulargewicht |

236.22 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;piperazine |

InChI |

InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI-Schlüssel |

VNFVKWMKVDOSKT-LREBCSMRSA-N |

SMILES |

C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C1CNCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

133-36-8 |

Synonyme |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.